CID 71376378, also known as pseudouridimycin, is a novel C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. This compound is derived from the actinobacterium Streptomyces sp. ID38640 and has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Its unique structure and mechanism of action make it a significant subject of study in the field of antibiotic research.
Pseudouridimycin was discovered as part of a biosynthetic pathway characterized by researchers who analyzed the genetic and biochemical mechanisms involved in its production. The biosynthetic gene cluster responsible for pseudouridimycin synthesis has been identified, revealing insights into the enzymatic processes that lead to its formation .
Pseudouridimycin is classified as a nucleoside analog antibiotic. It is specifically noted for its ability to mimic natural nucleosides, allowing it to interfere with bacterial RNA synthesis. This classification places it among other important antibiotics that target bacterial transcription processes.
The synthesis of pseudouridimycin involves a complex biosynthetic pathway that includes several enzymatic steps. Key methods used in its synthesis include:
The pathway includes the production of free pseudouridine by a dedicated pseudouridine synthase (PumJ), along with activation by specialized oxidoreductases and aminotransferases. Additionally, peptide-bond formation is mediated by amide ligases, highlighting the intricate nature of this biosynthetic process .
The molecular structure of pseudouridimycin consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This unique structure allows it to effectively mimic natural nucleosides while incorporating modifications that enhance its antibacterial properties.
The molecular formula for pseudouridimycin is C₁₁H₁₄N₄O₅, with a molecular weight of approximately 286.26 g/mol. Detailed structural data can be obtained from various chemical databases that catalog information on nucleoside analogs.
Pseudouridimycin primarily acts through its interaction with bacterial RNA polymerase, inhibiting transcription by competing with natural substrates. The chemical reactions involved include:
The inhibitory mechanism involves competitive binding, where pseudouridimycin's structural similarity to natural nucleotides allows it to effectively disrupt normal RNA synthesis processes in bacteria .
The mechanism of action for pseudouridimycin centers on its ability to inhibit bacterial RNA polymerase. This inhibition leads to:
Studies have shown that pseudouridimycin exhibits potent activity against various strains of bacteria, making it a promising candidate for further development as an antibiotic .
Pseudouridimycin is characterized by:
Key chemical properties include:
Relevant data on these properties can be found in chemical literature and databases focused on antibiotic compounds.
Pseudouridimycin holds significant potential in various scientific applications:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: